9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
Overview
Description
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, also known as Dexamethasone acetate, is a synthetic corticosteroid that is widely used in scientific research. It has potent anti-inflammatory and immunosuppressive properties, making it a valuable tool in the study of various diseases and conditions.
Mechanism Of Action
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors and modulating gene expression. It inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation and migration of immune cells.
Biochemical And Physiological Effects
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate has a wide range of biochemical and physiological effects, including the regulation of glucose metabolism, the suppression of the immune system, and the inhibition of collagen synthesis. It also has potent anti-inflammatory effects, which make it useful in the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate is its potent anti-inflammatory and immunosuppressive effects, which make it a valuable tool in the study of various diseases and conditions. However, its use can also have limitations, particularly in the context of in vivo experiments, where it can have systemic effects that may confound the interpretation of results.
Future Directions
There are several potential future directions for research involving 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate. One area of interest is the investigation of its effects on the microbiome and the gut-brain axis. Another potential direction is the development of more targeted glucocorticoid receptor agonists that have fewer side effects than 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate. Additionally, there is ongoing research into the use of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate in the treatment of COVID-19 and other viral infections.
Scientific Research Applications
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetatee acetate is widely used in scientific research to study the mechanisms of various diseases and conditions, including inflammation, autoimmune disorders, and cancer. It is also used as a tool to investigate the effects of glucocorticoids on the immune system and other physiological processes.
properties
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUOMKMBMEYQV-NEZUNNADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623411 | |
Record name | 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
CAS RN |
7793-38-6 | |
Record name | 9-Fluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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